1-(3-Fluoro-4-methylphenyl)propan-1-amine
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Overview
Description
1-(3-Fluoro-4-methylphenyl)propan-1-amine is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-4-methylphenyl)propan-1-amine can be synthesized through several methods. One common approach involves the alkylation of 3-fluoro-4-methylbenzene with a suitable alkyl halide, followed by amination. The reaction typically proceeds as follows:
Step 1: Alkylation of 3-fluoro-4-methylbenzene with 1-bromopropane in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Step 2: The resulting intermediate is then subjected to amination using ammonia or an amine source under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the hydrogenation steps, and automated systems can control reaction parameters to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-4-methylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Fluoro-4-methylphenyl)propan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-fluoro-4-methylphenyl)propan-1-amine exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and other interactions. These molecular interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
1-(3-Fluorophenyl)propan-1-amine: Lacks the methyl group, which may affect its binding properties and biological activity.
1-(4-Methylphenyl)propan-1-amine: Lacks the fluorine atom, which can influence its reactivity and interaction with molecular targets.
1-(3-Chloro-4-methylphenyl)propan-1-amine: Substitutes chlorine for fluorine, potentially altering its chemical and biological properties.
Uniqueness: 1-(3-Fluoro-4-methylphenyl)propan-1-amine is unique due to the combined presence of both fluorine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological interactions compared to its analogs.
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-3-10(12)8-5-4-7(2)9(11)6-8/h4-6,10H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHAUZOLSWSRRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)C)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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